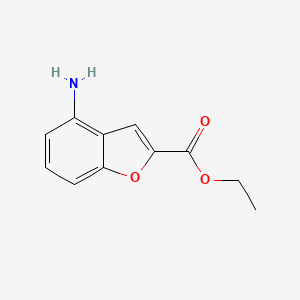

Ethyl 4-aminobenzofuran-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-amino-1-benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-2-14-11(13)10-6-7-8(12)4-3-5-9(7)15-10/h3-6H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOSPUKYEMNTNTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=CC=C2O1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30632510 | |

| Record name | Ethyl 4-amino-1-benzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30632510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092351-93-3 | |

| Record name | Ethyl 4-amino-2-benzofurancarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1092351-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-amino-1-benzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30632510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 4 Aminobenzofuran 2 Carboxylate and Analogues

Established Synthetic Pathways to the Benzofuran (B130515) Nucleus

The construction of the benzofuran ring system is a central theme in heterocyclic chemistry, with a variety of established methods categorized broadly into cyclization and coupling reactions. acs.orgrsc.org

Intramolecular cyclization is a fundamental strategy for forming the furan (B31954) ring fused to a benzene (B151609) core. These reactions typically involve the formation of a carbon-oxygen bond from a suitably substituted phenolic precursor.

A common approach involves the acid-catalyzed cyclization of α-aryloxy ketones or acetals. jocpr.comwuxiapptec.com For instance, polyphosphoric acid (PPA) can effectively catalyze the cyclization of acetal (B89532) substrates to form the benzofuran core, though regioselectivity can be a challenge depending on the substitution pattern of the aromatic ring. wuxiapptec.com Other methods include the p-toluenesulfonic acid-mediated cyclization of o-(1-alkynyl)anisoles and the cyclodehydration of α-aryloxy ketones using iridium catalysts. jocpr.comorganic-chemistry.org

Base-promoted cyclizations are also widely employed. A notable example is the cyclization of o-alkynylphenols, which can proceed in the presence of a base like cesium carbonate in DMF, providing a metal-free alternative to some traditional methods. nih.gov Other specialized cyclization strategies include:

Oxidative Cyclization: 2-Hydroxystilbenes can be cyclized to 2-arylbenzofurans using hypervalent iodine reagents like (diacetoxyiodo)benzene. organic-chemistry.org

Ruthenium-Catalyzed Cycloisomerization: Benzannulated homopropargylic and bis-homopropargylic alcohols can be converted to benzofurans chemo- and regioselectively. organic-chemistry.org

[4+1] Cycloaddition: A modern approach involves the formal [4+1] cycloaddition of in-situ generated ortho-quinone methides (o-QMs) with isocyanides, which provides a direct route to 2-aminobenzofurans. nih.gov

Table 1: Comparison of Selected Cyclization Methods for Benzofuran Synthesis

| Cyclization Method | Typical Precursor | Key Reagents/Catalysts | Key Features | Reference |

|---|---|---|---|---|

| Acid-Catalyzed Cyclization | α-Aryloxy ketones, Acetals | Polyphosphoric acid (PPA), p-toluenesulfonic acid | Classic method, potential regioselectivity issues. | jocpr.comwuxiapptec.com |

| Base-Promoted Cyclization | o-Alkynylphenols | Cesium Carbonate (Cs₂CO₃) | Can be performed under metal-free conditions. | nih.gov |

| Oxidative Cyclization | 2-Hydroxystilbenes | (Diacetoxyiodo)benzene [PhI(OAc)₂] | Metal-free synthesis of 2-arylbenzofurans. | organic-chemistry.org |

| [4+1] Cycloaddition | o-Hydroxybenzhydryl alcohols and Isocyanides | Scandium(III) triflate [Sc(OTf)₃] | Direct route to 2-aminobenzofurans. | nih.gov |

Transition-metal-catalyzed coupling reactions represent a powerful and versatile toolkit for assembling the benzofuran nucleus, often by forming a key carbon-carbon bond followed by a cyclization event. acs.org

The Sonogashira coupling reaction is one of the most prominent methods. nih.gov This reaction typically involves the palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an o-halophenol or a related derivative. nih.govacs.org The resulting o-alkynylphenol intermediate then undergoes an intramolecular cyclization to yield the benzofuran ring. nih.gov This tandem, one-pot process is highly efficient for producing a wide range of substituted benzofurans. nih.gov For example, 7-Methoxy-2-phenyl-1-benzofuran-5-carbaldehyde can be synthesized by coupling 5-iodo vanillin (B372448) with phenylacetylene (B144264) using a palladium catalyst and a copper(I) iodide co-catalyst. jocpr.com

Variations of this strategy include:

Castro-Stephens Coupling: This classic method uses pre-formed cuprous aryl acetylides coupled with o-halophenols, often in refluxing pyridine (B92270). jocpr.comelsevier.es

Cacchi Modification: This approach couples terminal alkynes directly with o-hydroxyaryl halides using catalytic amounts of both palladium(II) acetate (B1210297) and copper(I) iodide. elsevier.es

C-H Functionalization: An advanced palladium-catalyzed method involves the C-H tandem activation and oxidation of 2-hydroxystyrenes with iodobenzenes to form benzofurans. nih.gov

Table 2: Overview of Key Coupling Reactions for Benzofuran Core Formation

| Coupling Reaction | Key Reactants | Catalyst System | Description | Reference |

|---|---|---|---|---|

| Sonogashira Coupling/Cyclization | o-Halophenol and Terminal Alkyne | Pd catalyst (e.g., (PPh₃)PdCl₂) and Cu co-catalyst (e.g., CuI) | A tandem reaction involving C-C bond formation followed by intramolecular cyclization. | nih.govacs.org |

| Castro-Stephens Coupling | o-Halophenol and Cuprous Aryl Acetylide | Typically no additional catalyst needed | Coupling of a pre-formed copper acetylide with an aryl halide. | jocpr.comelsevier.es |

| Heck Reaction/Oxidative Cyclization | 2-Hydroxystyrene and Iodobenzene | Pd catalyst | A tandem sequence involving a Pd-catalyzed Heck reaction followed by oxidative cyclization. | nih.gov |

Targeted Synthesis of Ethyl 4-aminobenzofuran-2-carboxylate

The synthesis of specifically substituted benzofurans like this compound requires strategic planning, often involving multi-step sequences to correctly install the required functional groups at the desired positions.

Multi-step synthesis provides a reliable, albeit longer, path to complex molecules by building them step-by-step. utdallas.edu A common strategy for introducing an amino group onto the benzene ring is to first introduce a nitro group, which can then be reduced in a later step.

A representative synthesis for an aminobenzofuran ester starts with a substituted salicylaldehyde (B1680747), such as 2-hydroxy-5-nitrobenzaldehyde (B32719). nih.gov The synthetic sequence is as follows:

Etherification: The phenolic hydroxyl group is reacted with ethyl bromoacetate (B1195939) in the presence of a base (e.g., sodium carbonate) to form an ether intermediate. nih.gov

Intramolecular Cyclization: The intermediate undergoes a ring-closure reaction to form the benzofuran ring, yielding ethyl 5-nitrobenzofuran-2-carboxylate. nih.gov

Reduction: The nitro group is reduced to an amino group, commonly via catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C), to yield the final product, ethyl 5-aminobenzofuran-2-carboxylate. google.com

This nitro-to-amino route is a classic and effective method in aromatic chemistry. nih.govgoogle.com An alternative multi-step approach described in patent literature for a 5-amino analogue involves reacting salicylaldehyde with an aniline (B41778) diazonium salt, followed by etherification, cyclization, and reduction. google.com In such syntheses, the amine functionality might be protected as an amide to prevent unwanted side reactions during the intermediate steps. utdallas.edu

Table 3: Example of a Multi-Step Synthesis for an Aminobenzofuran Ester Analogue

| Step | Reaction | Starting Material | Reagents | Product | Reference |

|---|---|---|---|---|---|

| 1 | Nitration (assumed prior step) | Salicylaldehyde | Nitrating agent | 5-Nitrosalicylaldehyde | nih.govgoogle.com |

| 2 | Etherification & Ring Closure | 5-Nitrosalicylaldehyde | Ethyl bromoacetate, Base (e.g., K₂CO₃) | Ethyl 5-nitrobenzofuran-2-carboxylate | nih.gov |

| 3 | Reduction | Ethyl 5-nitrobenzofuran-2-carboxylate | H₂, Pd/C | Ethyl 5-aminobenzofuran-2-carboxylate | google.com |

More modern synthetic strategies aim to improve efficiency by reducing the number of steps. Convergent and direct routes assemble the target molecule from key fragments in a single pot or in fewer discrete steps.

One such direct method is the three-component, one-pot synthesis of amino-substituted benzofurans. nih.govacs.org This reaction involves combining an o-hydroxy aldehyde, an amine, and a terminal alkyne in the presence of a copper iodide catalyst. nih.govacs.org This approach constructs the substituted benzofuran core in a single, highly efficient operation.

Another powerful and direct route is the [4+1] cycloaddition strategy. nih.gov This method utilizes ortho-quinone methides (o-QMs), which are generated in situ from o-hydroxybenzhydryl alcohols. These highly reactive intermediates then react with an isocyanide in a formal cycloaddition reaction mediated by a Lewis acid like Sc(OTf)₃. This provides a straightforward and efficient pathway to various 2-aminobenzofurans under mild conditions. nih.gov

Green Chemistry Principles in Benzofuran Synthesis

The principles of green chemistry, which aim to make chemical processes more environmentally friendly, are increasingly being applied to the synthesis of benzofurans. elsevier.es A primary focus is the use of catalysis to improve efficiency and reduce waste. elsevier.esresearchgate.net

Key green approaches in benzofuran synthesis include:

Catalyst Selection: The use of highly efficient transition-metal catalysts (e.g., palladium, copper) allows for lower catalyst loadings and milder reaction conditions. nih.govelsevier.es In some cases, catalyst-free methods have been developed, such as base-promoted cyclizations that avoid the need for expensive and potentially toxic heavy metals. nih.govacs.org

Benign Solvents: Traditional syntheses often use high-boiling, toxic solvents like pyridine or DMF. elsevier.es Green alternatives include performing reactions in more benign solvents like acetone (B3395972) or 2-propanol, often diluted with water. elsevier.es An innovative approach is the use of deep eutectic solvents (DES), such as choline (B1196258) chloride-ethylene glycol, which are biodegradable and low-cost. nih.govacs.org

Energy Efficiency: Developing reactions that proceed at room temperature and without the need for constant stirring minimizes energy consumption. elsevier.es

Alternative Reagents and Conditions: The use of solvent-drop grinding methods provides a solvent-free reaction condition. researchgate.net Another example is the use of calcium carbide as a readily available and easy-to-handle source of acetylene (B1199291), avoiding the use of acetylene gas. organic-chemistry.org

Table 4: Application of Green Chemistry Principles in Benzofuran Synthesis

| Green Chemistry Principle | Application in Benzofuran Synthesis | Example | Reference |

|---|---|---|---|

| Use of Catalysis | Employing Pd, Cu, or Au catalysts to increase reaction efficiency. | Palladium-catalyzed Sonogashira coupling. | elsevier.es |

| Benign Solvents | Replacing hazardous solvents with greener alternatives. | One-pot synthesis in a deep eutectic solvent (choline chloride-ethylene glycol). | nih.govacs.org |

| Energy Efficiency | Conducting reactions under ambient conditions. | Synthesis at room temperature without stirring. | elsevier.es |

| Atom Economy/Alternative Reagents | Using readily available, safer reagents and designing catalyst-free reactions. | Base-promoted cyclization of o-alkynylphenols without a metal catalyst. | nih.gov |

Atom Economy and Reaction Efficiency

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. primescholars.comjocpr.com Syntheses with high atom economy are inherently less wasteful. In benzofuran synthesis, multicomponent and tandem reactions are particularly effective at maximizing atom economy.

For instance, one-pot methodologies where multiple bonds are formed in a single operation without isolating intermediates significantly improve efficiency. numberanalytics.comnih.gov A notable example is the copper-catalyzed one-pot reaction between o-hydroxy aldehydes, amines, and alkynes, which generates amino-substituted benzofurans in high yields. nih.govacs.org This approach streamlines the process, reduces solvent and energy usage, and incorporates the majority of the atoms from the three starting components into the benzofuran product. acs.org Another strategy involves visible-light-promoted cyclization reactions that proceed without photocatalysts, oxidants, or transition metals, representing a highly atom-economic route to functionalized benzofurans. nih.gov

The table below illustrates reaction types that enhance atom economy in the synthesis of benzofuran cores.

| Reaction Type | Description | Key Advantage for Atom Economy |

| Multicomponent Reactions | Three or more reactants combine in a single step to form the product. numberanalytics.com | Maximizes the incorporation of starting material atoms into the final structure, minimizing byproducts. primescholars.com |

| Tandem/Domino Reactions | A sequence of intramolecular reactions occurs, where the subsequent reaction is triggered by the functionality formed in the previous step. nih.gov | Reduces the need for separate purification steps and reagent additions, leading to higher overall efficiency. |

| [4+1] Cycloaddition | A four-atom component reacts with a one-atom component to form a five-membered ring. | An efficient method for constructing the furan ring of the benzofuran system, as demonstrated in the synthesis of 2-aminobenzofurans from ortho-quinone methides and isocyanides. nih.gov |

| Addition/Cyclization Reactions | An initial addition reaction is followed by an intramolecular cyclization to form the heterocyclic ring. | These reactions, such as those involving palladium-catalyzed enolate arylation, often have high atom economy as they form complex structures from simpler precursors. organic-chemistry.org |

Solvent Selection and Solvent-Free Reaction Conditions

The choice of solvent is critical for the sustainability of a chemical process. Traditional syntheses often rely on volatile and toxic organic solvents. Modern approaches to benzofuran synthesis prioritize the use of greener alternatives or eliminate the solvent entirely. elsevier.es

Eco-friendly solvents such as water, ethanol, and deep eutectic solvents (DES) are increasingly employed. nih.govorganic-chemistry.org For example, a copper-catalyzed synthesis of benzofurans has been successfully performed in water, avoiding the need for organic cosolvents. organic-chemistry.org Similarly, a green chemistry approach for benzofuran synthesis has been reported using a choline chloride-ethylene glycol deep eutectic solvent, which is biodegradable and environmentally benign. nih.govacs.org The use of aqueous media not only improves the environmental profile but can also simplify product workup. elsevier.es

Solvent-free reaction conditions represent an ideal scenario, minimizing waste and cost. While not always feasible, certain reactions, particularly those promoted by visible light, can be conducted without any solvent, offering a significant step towards a truly green synthesis. nih.gov

The following table compares conventional and green solvents used in benzofuran synthesis.

| Solvent Type | Examples | Environmental/Safety Considerations | Reference |

| Conventional | Toluene, DMF, Pyridine, Dichloroethane | Volatile, often toxic, flammable, and can be difficult to dispose of. | nih.govelsevier.esgoogle.com |

| Green Solvents | Water, Ethanol, 2-Propanol, Acetone | Low toxicity, biodegradable, often derived from renewable sources. | organic-chemistry.orgelsevier.es |

| Deep Eutectic Solvents (DES) | Choline chloride-ethylene glycol | Low volatility, biodegradable, and considered environmentally benign. | nih.govacs.org |

| Aqueous Mixtures | Water/NMP, Water/2-Propanol | Reduces the amount of organic solvent required, often facilitating easier separation. | elsevier.eselsevier.es |

Catalytic Strategies in Sustainable Benzofuran Synthesis

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. elsevier.es Transition-metal catalysis, in particular, has been instrumental in the development of modern benzofuran syntheses. numberanalytics.com

Palladium (Pd) Catalysis : Palladium is one of the most versatile metals for synthesizing benzofurans. acs.org Palladium-catalyzed reactions, such as Sonogashira and Heck couplings followed by cyclization, are widely used. nih.govacs.org To enhance sustainability, heterogeneous catalysts like palladium on carbon (Pd/C) are employed, as they are stable, easily removed by filtration, and can be recycled and reused multiple times. chemistryviews.org

Copper (Cu) Catalysis : Copper catalysts are an attractive alternative due to their lower cost and toxicity compared to palladium. Copper iodide (CuI) is frequently used, often in combination with other metals or as the sole catalyst in one-pot syntheses of amino-substituted benzofurans. nih.govacs.org

Nickel (Ni) and Rhodium (Rh) Catalysis : Nickel and rhodium catalysts have also been utilized for constructing the benzofuran ring. nih.govacs.org Nickel-catalyzed intramolecular nucleophilic additions provide a route to benzofuran derivatives, while rhodium-mediated catalysis allows for the synthesis of C4-substituted benzofurans. nih.govorganic-chemistry.org

The following table summarizes various catalytic systems used in the synthesis of benzofuran derivatives.

| Catalyst System | Reactants | Solvent | Key Features | Reference |

| Pd(OAc)₂ / Cu(OTf)₂ | Coumarins and imidazo[1,2-a]pyridines | DMF | Efficient synthesis via C-H activation and removal of CO. | nih.govacs.org |

| (PPh₃)PdCl₂ / CuI | Terminal alkynes and iodophenols | Triethylamine | Sonogashira coupling followed by intramolecular cyclization. | nih.govacs.org |

| CuBr | Salicylaldehydes, amines, and calcium carbide | DMSO/Water | One-pot synthesis of amino-substituted benzofurans. | nih.govacs.org |

| Ni(OTf)₂ | Aryl halides and aryl ketones | Acetonitrile (B52724) | Intramolecular nucleophilic addition to form the benzofuran ring. | nih.govorganic-chemistry.org |

| CpRh Complex | Substituted benzamides and vinylene carbonate | Tetrachloroethane | Rhodium-mediated transfer of vinylene for C4 substitution. | nih.gov |

| Pd/C | Substituted allyl-phenols | DMF | Heterogeneous, reusable catalyst for sustainable synthesis. | chemistryviews.org |

Utilization of Renewable Feedstocks

The seventh principle of green chemistry encourages the use of raw materials from renewable sources. youtube.com In the context of benzofuran synthesis, this involves sourcing precursors from biomass rather than petrochemicals. rsc.org

A notable approach involves the use of furans, such as N-tosylfurfurylamines, which can be derived from agricultural and wood-processing waste like sawdust and corn cobs. eurekalert.org These renewable furans can be reacted with salicyl alcohols (themselves produced from phenol (B47542), a large-tonnage chemical) to construct the benzofuran ring system. eurekalert.org This strategy directly converts biomass-derived materials into the core structure of valuable heterocyclic compounds. eurekalert.orgresearchgate.net Lignin, a major component of wood, is another potential source of aromatic compounds that can be valorized and used as starting materials for complex chemical syntheses. rsc.org

Derivatization and Functionalization Strategies of this compound

Once synthesized, this compound possesses two key functional handles—the ester group at the 2-position and the amino group at the 4-position—that allow for a wide range of structural modifications to generate diverse analogues.

Modification of the Ester Group

The ethyl carboxylate group is a versatile functionality that can be transformed into various other groups through standard organic reactions.

Hydrolysis : The ester can be readily hydrolyzed to the corresponding carboxylic acid, 5-aminobenzofuran-2-carboxylic acid, typically under basic conditions using a base like potassium hydroxide, followed by acidification. google.com This carboxylic acid is a key intermediate for further derivatization.

Amidation : The resulting carboxylic acid can be coupled with various amines to form a diverse library of amides. This is typically achieved using peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) to activate the carboxylic acid. thermofisher.com

Reduction : The ester can be reduced to the corresponding primary alcohol, (4-aminobenzofuran-2-yl)methanol. This transformation is commonly carried out using strong reducing agents like lithium aluminum hydride (LiAlH₄).

The table below outlines common transformations of the ester group.

| Reaction | Reagents | Product Functional Group |

| Hydrolysis | KOH or NaOH, then H₃O⁺ | Carboxylic Acid |

| Amidation | 1. Hydrolysis to acid2. Amine (R-NH₂), EDAC/DCC | Amide |

| Reduction | LiAlH₄ | Primary Alcohol |

Transformations at the Amino Functionality

The aromatic amino group at the 4-position is nucleophilic and can undergo a variety of chemical transformations to introduce different substituents onto the benzene ring portion of the molecule.

Acylation/Amide Formation : The amino group can be acylated by reacting it with acid chlorides or anhydrides in the presence of a base to form amides. This is a common strategy to attach various side chains.

Sulfonamide Formation : Reaction with sulfonyl chlorides (e.g., tosyl chloride) in the presence of a base like pyridine yields sulfonamides, which are important functional groups in medicinal chemistry.

Alkylation : The amino group can be alkylated using alkyl halides, although controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging. Reductive amination with aldehydes or ketones provides a more controlled method for mono-alkylation.

Diazotization : The primary aromatic amine can be converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures. This highly reactive intermediate can then be substituted with a wide range of groups (e.g., -OH, -F, -Cl, -Br, -I, -CN) via Sandmeyer or related reactions.

The table below summarizes key reactions involving the amino group.

| Reaction | Reagents | Product Functional Group |

| Acylation | Acid Chloride (RCOCl) or Anhydride, Base | Amide |

| Sulfonylation | Sulfonyl Chloride (RSO₂Cl), Base | Sulfonamide |

| Reductive Amination | Aldehyde/Ketone, NaBH₃CN or H₂/Pd-C | Secondary/Tertiary Amine |

| Diazotization/Substitution | 1. NaNO₂, HCl (0 °C)2. CuX (X = Cl, Br, CN) | Halide, Nitrile, etc. |

Ring Substitutions and Fused Architectures

The chemical scaffold of this compound presents multiple opportunities for structural modification, both through substitution on the benzofuran ring system and through the construction of novel fused heterocyclic architectures. These modifications are crucial for the development of new chemical entities with tailored electronic, physical, and biological properties. This section explores various synthetic methodologies that can be applied to achieve these structural diversifications, focusing on reactions that introduce new substituents onto the benzene portion of the benzofuran core and strategies to build additional rings onto this framework.

Ring Substitution Methodologies

The introduction of substituents onto the aromatic ring of benzofuran derivatives can be achieved through several synthetic strategies. While direct electrophilic substitution on the electron-rich benzene ring of 4-aminobenzofuran-2-carboxylate is plausible, modern synthetic methods often rely on more controlled and regioselective approaches, such as transition-metal-catalyzed cross-coupling reactions and functionalization of pre-synthesized substituted precursors.

One prominent strategy involves the C–H functionalization of benzofuran derivatives. For instance, the palladium-catalyzed C–H arylation of benzofuran-2-carboxamides, which are structurally related to this compound, has been demonstrated. This method allows for the introduction of various aryl groups at the C3 position. The reaction typically employs a directing group, such as an 8-aminoquinoline (B160924) (8-AQ) amide, to facilitate the regioselective C–H activation.

Another versatile approach is the synthesis of substituted 2-aminobenzofurans from appropriately functionalized phenols and other precursors. A scandium-triflate-catalyzed [4+1] cycloaddition between ortho-quinone methides and isocyanides provides a route to 2-aminobenzofurans with diverse substitution patterns on the benzene ring. nih.govorganic-chemistry.org This method is notable for its efficiency and mild reaction conditions. nih.gov Both electron-donating and electron-withdrawing substituents on the starting phenol are well-tolerated, leading to a wide array of substituted 2-aminobenzofuran products. nih.gov

Furthermore, the synthesis of 3-aminobenzofurans can be achieved through various catalytic methods. For example, a tandem SNAr-cyclocondensation reaction of 4-substituted perfluorobenzonitriles with α-hydroxycarbonyl compounds has been developed for the synthesis of fluorinated 3-aminobenzofurans. nih.gov Copper-catalyzed amination of bromo-substituted benzo-fused heterocycles also provides a direct route to aminated derivatives. nih.gov

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| o-Hydroxybenzhydryl alcohol derivatives | Isocyanides, Sc(OTf)3, 4 Å MS, DCE, 60 °C | Substituted 2-Aminobenzofurans | up to 93% | nih.gov |

| 4-Substituted perfluorobenzonitriles | α-Hydroxycarbonyl compounds, DBU, DMF, rt | Substituted 3-Amino-4,5,7-trifluorobenzofurans | low to good | nih.gov |

| 2-Bromodibenzofuran | Aqueous NH3, Cu2O, NMP, 110 °C | 2-Aminodibenzofuran | 93% | nih.gov |

Fused Architectures

The construction of fused heterocyclic systems onto the this compound framework can lead to the development of complex polycyclic molecules with novel properties. The inherent reactivity of the amino group at the 4-position, as well as the potential for reactions at other positions of the benzofuran core, allows for various cyclization strategies.

One approach involves the utilization of the 4-amino group as a nucleophile in condensation reactions to build a new heterocyclic ring. For example, the synthesis of triazole-fused bicyclic heterocycles has been reported starting from 4-amino-1,2,4-triazole-3-thiol (B7722964) and reacting it with precursors that can form a benzofuran ring, showcasing a strategy to fuse a triazole ring system.

Another powerful method for constructing fused nitrogen heterocycles is through cycloaddition reactions. Benzofuran-derived azadienes have been employed as synthons in [4+2] cycloaddition reactions with various dienophiles, such as enamides, to generate complex fused systems. These reactions can be controlled to produce either the cycloaddition or a Michael addition product by tuning the reaction conditions.

Furthermore, the synthesis of pyridone-fused systems has been achieved starting from 3-aminobenzofuran-2-carboxylates. A Gould-Jacobs reaction, which involves the condensation of an amine with an ethoxymethylenemalonate followed by thermal cyclization, can be employed to construct a pyridone ring fused to the benzofuran core. The resulting tetracyclic system can be further functionalized. nih.gov

| Starting Material/Precursor | Reaction Type | Fused System | Key Reagents/Conditions | Reference |

|---|---|---|---|---|

| Potassium 3-amino- nih.govbenzofuran-2-carboxylate | Gould-Jacobs Reaction | Benzofuro[3,2-b]pyridone | Diethyl ethoxymethylenemalonate, heat | nih.gov |

| Benzofuran-derived azadienes | [4+2] Cycloaddition | Decahydrobenzofuro[3,2-b]quinolines | Enamides, 4 Å MS | rsc.org |

| Benzofuran-2-carboxylate and aryl/benzyl (B1604629) azides | Click Reaction | Benzofuran-2-carboxylate 1,2,3-triazoles | CuSO4·5H2O, Sodium ascorbate, DMF/H2O | niscair.res.in |

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of Ethyl 4-aminobenzofuran-2-carboxylate. By analyzing the magnetic properties of atomic nuclei, NMR provides clear insights into the chemical environment of each hydrogen and carbon atom within the molecule.

One-dimensional NMR provides fundamental information about the structure of the molecule. The ¹H NMR spectrum identifies the number of distinct proton environments and their neighboring protons, while the ¹³C NMR spectrum reveals the number of unique carbon atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons on the benzofuran (B130515) ring system, the furan (B31954) proton, the amino group protons, and the protons of the ethyl ester moiety. For related benzofuran structures, aromatic protons typically appear in the range of δ 6.6–8.4 ppm, with the characteristic ethyl ester signals presenting as a quartet around δ 4.3 ppm (CH₂) and a triplet around δ 1.3 ppm (CH₃). The amino group (NH₂) protons would likely appear as a broad singlet.

Interactive Table: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ ppm) | Predicted Multiplicity | Integration |

| H-3 (Furan) | ~7.2-7.4 | Singlet (s) | 1H |

| H-5, H-6, H-7 (Benzene) | ~6.7-7.5 | Multiplet (m) | 3H |

| -NH₂ | ~4.0-5.0 (broad) | Singlet (br s) | 2H |

| -O-CH₂ -CH₃ | ~4.3-4.4 | Quartet (q) | 2H |

| -O-CH₂-CH₃ | ~1.3-1.4 | Triplet (t) | 3H |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. The carbonyl carbon of the ester is expected to be the most downfield signal, typically above 160 ppm. The sp²-hybridized carbons of the benzofuran ring will appear in the aromatic region (approximately 100-155 ppm), while the sp³-hybridized carbons of the ethyl group will be found in the upfield region of the spectrum.

Interactive Table: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ ppm) |

| C =O (Ester) | ~160-165 |

| C-2, C-3a, C-4, C-7a (Benzofuran) | ~140-155 |

| C-3, C-5, C-6, C-7 (Benzofuran) | ~105-130 |

| -O-CH₂ -CH₃ | ~60-62 |

| -O-CH₂-CH₃ | ~14-15 |

While 1D NMR provides primary structural data, two-dimensional (2D) NMR experiments are crucial for unambiguous assignment of all proton and carbon signals, especially for complex structures. Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, for instance, confirming the relationship between the CH₂ and CH₃ protons of the ethyl group. Heteronuclear experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be used to correlate protons with their directly attached carbons and with carbons two to three bonds away, respectively. This allows for the complete and confident assembly of the molecular framework, confirming the connectivity of the ethyl ester group to the C-2 position and the amino group to the C-4 position of the benzofuran scaffold.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry is essential for unequivocally confirming the molecular formula of this compound. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound, the exact mass is a critical quality control parameter.

Interactive Table: HRMS Data for this compound

| Molecular Formula | Calculated Monoisotopic Mass (Da) | Ion Species | Calculated m/z |

| C₁₁H₁₁NO₃ | 205.0739 | [M+H]⁺ | 206.0811 |

| C₁₁H₁₁NO₃ | 205.0739 | [M+Na]⁺ | 228.0631 |

An experimental HRMS value that matches the calculated value to within a few parts per million (ppm) provides strong evidence for the correct elemental formula.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound, typically by generating protonated molecular ions [M+H]⁺ in positive ion mode. The resulting mass spectrum is often simple, dominated by the molecular ion peak, which provides clear molecular weight information. Tandem mass spectrometry (MS/MS) experiments can be performed by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID). This fragmentation provides valuable structural information. Plausible fragmentation pathways for the [M+H]⁺ ion of this compound would include the neutral loss of ethylene (B1197577) (C₂H₄, 28 Da) or the loss of the entire ethoxycarbonyl radical (•COOEt, 73 Da). The analysis of these fragmentation patterns is used to confirm the identity of the compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is invaluable for the analysis of this compound in various contexts, such as monitoring reaction progress, assessing final product purity, and identifying impurities or degradation products. researchgate.net An appropriate reversed-phase HPLC method can separate the target compound from starting materials, isomers (e.g., Ethyl 5-aminobenzofuran-2-carboxylate), and other byproducts. The mass spectrometer then provides positive identification of the eluting peaks. The development of a sensitive and reliable LC-MS/MS method is a prerequisite for detailed pharmacokinetic studies in preclinical and clinical research. nih.gov

Vibrational Spectroscopy (Infrared Spectroscopy)

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its primary amine (NH₂), ester (C=O, C-O), and benzofuran ring structures.

The primary amine group typically displays two distinct stretching vibrations: an asymmetric and a symmetric N-H stretch, generally appearing in the region of 3500-3300 cm⁻¹. researchgate.net The ester functional group is characterized by a strong carbonyl (C=O) stretching absorption, which for an α,β-unsaturated ester like this, is expected between 1730-1715 cm⁻¹. libretexts.org Furthermore, the spectrum will feature C-O stretching bands associated with the ester and the furan ether linkage, typically found in the 1300-1000 cm⁻¹ range. libretexts.orgspectroscopyonline.com Aromatic C-H and C=C stretching vibrations from the benzene (B151609) ring portion of the benzofuran structure also contribute to the spectrum.

Interactive Table 3.3: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine | N-H Asymmetric & Symmetric Stretch | 3500 - 3300 |

| Ester Carbonyl | C=O Stretch | 1730 - 1715 |

| Aromatic Ring | C=C Stretch | 1620 - 1450 |

| Ester & Furan Ether | C-O Stretch | 1300 - 1000 |

| Aromatic Ring | C-H Bending (out-of-plane) | 900 - 675 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's solid-state properties.

While the specific crystal structure of this compound is not publicly detailed, analysis of analogous heterocyclic structures reveals the type of data that can be obtained. nih.gov A crystallographic study would precisely measure the geometry of the benzofuran ring system, confirming its planarity. nih.gov It would also define the conformation of the ethyl carboxylate substituent relative to the ring. Of significant interest would be the intermolecular hydrogen bonding network formed in the crystal lattice. The amino group (N-H) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) and the furan oxygen can act as acceptors, leading to the formation of layered or more complex three-dimensional structures. nih.gov

Interactive Table 3.4: Illustrative Data from X-ray Crystallographic Analysis of a Related Heterocycle

| Structural Parameter | Description | Typical Value (Exemplary) |

| Bond Length | C=O (carbonyl) | ~ 1.23 Å |

| Bond Length | C-O (ester) | ~ 1.34 Å |

| Bond Length | C-N (amine) | ~ 1.38 Å |

| Dihedral Angle | Benzofuran Ring vs. Ester Plane | Defines the rotational position of the ester group |

| Hydrogen Bond | N-H···O=C | Defines intermolecular packing and crystal stability |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are indispensable for the separation of this compound from reaction mixtures and for the quantitative assessment of its purity. researchgate.net High-Performance Liquid Chromatography and Thin Layer Chromatography are the most commonly employed methods.

HPLC is a premier analytical technique for determining the purity of a compound and quantifying impurities. bldpharm.com For a molecule like this compound, a reversed-phase HPLC method is typically utilized. In this setup, the compound is passed through a column packed with a nonpolar stationary phase (such as C18 silica) using a polar mobile phase.

The mobile phase often consists of a gradient mixture of water (often with a modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. The compound's purity is determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the total area of all detected peaks. Commercial suppliers often use HPLC to certify the purity of this compound, with levels typically exceeding 95%. cymitquimica.comchemsrc.com

Interactive Table 3.5.1: Typical HPLC Method Parameters

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Expected Retention Time | Dependent on exact conditions, but characteristic for the compound |

Thin Layer Chromatography (TLC) is a rapid, inexpensive, and effective method used to monitor the progress of chemical reactions in real-time. umich.eduresearchgate.net During the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the desired product.

A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel) alongside spots of the starting materials. researchgate.net The plate is then developed in a chamber containing a suitable solvent system, often a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297). The separated spots are visualized, usually under UV light, as benzofuran rings are UV-active. The progress of the reaction is confirmed by the disappearance of the starting material spots and the appearance of a new spot corresponding to the product, which will have a unique Retention Factor (Rf) value. orgsyn.org

Interactive Table 3.5.2: Example TLC Monitoring Data

| Compound | Spot | Hypothetical Rf Value (3:1 Hexane:Ethyl Acetate) |

| Starting Material A | A | 0.65 |

| Starting Material B | B | 0.50 |

| Reaction Mixture (t=1h) | C | Spots at 0.65, 0.50, and 0.40 |

| Product (this compound) | D | 0.40 |

Biological Activity and Mechanism of Action Studies

Anticancer Activity of Ethyl 4-aminobenzofuran-2-carboxylate and its Derivatives

Derivatives of the benzofuran (B130515) ring system are a cornerstone of research into novel anticancer agents, demonstrating significant cytotoxic effects across a range of human cancer cell lines. researchgate.netnih.govnih.gov Modifications to the core structure, such as the introduction of halogen atoms or the synthesis of complex hybrids, have been shown to modulate this activity, often leading to enhanced potency. researchgate.netnih.gov

The cytotoxic potential of benzofuran derivatives has been extensively documented. Research into 2-aminobenzofuran derivatives, which share a key structural feature with this compound, has shown that their anticancer efficacy is influenced by factors such as lipophilicity. nih.gov One such 2-aminobenzofuran derivative demonstrated a dose-dependent reduction in the viability of PC-3 prostate cancer cells, with a half-maximal inhibitory concentration (IC₅₀) of 33 μM. nih.gov

Furthermore, benzofuran-based carboxylic acids have proven effective against breast cancer cell lines, including MCF-7 and MDA-MB-231. nih.gov The introduction of halogen atoms, such as bromine, into the benzofuran skeleton is a strategy that has been noted to significantly increase cytotoxic activity. researchgate.netnih.gov Studies on halogenated derivatives have confirmed their potent effects against various cancer cells. researchgate.net

Beyond direct cytotoxicity, a key mechanism of action for many benzofuran derivatives is the induction of programmed cell death, or apoptosis, and the disruption of the normal cell cycle in cancerous cells. For instance, certain benzofuran derivatives have been shown to trigger apoptosis in HepG2 liver cancer cells. nih.gov A related platinum complex incorporating ethyl 4-aminobenzoate (B8803810) was also identified as a potent inducer of apoptosis. nih.gov

These compounds also interfere with cell cycle progression, a critical process for tumor growth. Specific benzofuran derivatives have been observed to cause cell cycle arrest at the G2/M phase in both MDA-MB-231 breast cancer cells and HepG2 liver cancer cells. nih.gov Other related compounds, such as 4-aminobenzofuroxan derivatives, have been reported to arrest M-HeLa cervical cancer cells in the G0/G1 phase. mdpi.com The specific phase of arrest can vary depending on the derivative and the cancer cell line; for example, one halogenated benzofuran derivative induced G2/M phase arrest in HepG2 cells, while a different derivative caused arrest at both the S and G2/M phases in A549 lung cancer cells. researchgate.net

The anticancer effects of these compounds are often traced back to their interaction with specific molecular targets that are crucial for cancer cell survival and proliferation.

Tubulin Polymerization: A primary and well-documented mechanism for many 2-aminobenzofuran derivatives is the inhibition of tubulin polymerization. taylorandfrancis.comnih.gov Microtubules, composed of tubulin, are essential for forming the mitotic spindle during cell division. By disrupting tubulin polymerization, these compounds prevent proper spindle formation, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov Several derivatives have shown exceptional potency in this regard, with IC₅₀ values in the low nanomolar range, rivaling or even surpassing established tubulin inhibitors like Combretastatin A-4. nih.gov

Hypoxia-Inducible Factor (HIF-1): The HIF-1 pathway is critical for tumor survival in low-oxygen environments and is a target for cancer therapy. A specific benzene-sulfonamide-based benzofuran derivative was developed with the express purpose of inhibiting the HIF-1 pathway. nih.gov

Carbonic Anhydrases: Certain tumor-related isoforms of human carbonic anhydrase (hCA) are involved in cancer progression. Benzofuran-based sulfonamides have been identified as potent inhibitors of these enzymes. nih.gov

Angiogenesis: The formation of new blood vessels, a process known as angiogenesis, is vital for tumor growth. Benzofuran derivatives are known to inhibit this process, which is often mediated by signaling pathways like the one involving Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). taylorandfrancis.com While direct inhibition of VEGFR-2 by this compound itself is not specified, related structures containing ethyl-4-aminobenzoate have been used to create VEGFR-2 inhibitors. nih.gov

Other Kinases: The broader benzofuran class has been shown to inhibit various other protein kinases involved in oncogenesis, such as GSK-3β, mTOR, Pim-1, and CDK2. taylorandfrancis.com While specific inhibitors of Aurora B kinase have been identified, they typically belong to other heterocyclic classes like indolinones or 2-aminobenzimidazoles. nih.govnih.gov

The broad-spectrum anticancer potential of benzofuran derivatives is evident from their activity against a diverse panel of human cancer cell lines. The table below summarizes the in vitro efficacy of various derivatives, highlighting their potency and the range of cancers they may be effective against.

| Derivative Class | Cancer Cell Line | Cancer Type | Reported Activity (IC₅₀) | Source |

|---|---|---|---|---|

| 2-Aminobenzofuran | PC-3 | Prostate | 33 μM | nih.gov |

| 6-Ethoxybenzofuran | HT-29 | Colon | 0.005–2.8 nM | nih.gov |

| 6-Ethoxybenzofuran | HL-60 | Leukemia | 0.005–2.8 nM | nih.gov |

| 6-Ethoxybenzofuran | HeLa | Cervical | 0.005–2.8 nM | nih.gov |

| Benzofuran-2-carboxamide (B1298429) | HCT-116 | Colon | 0.87 μM | nih.gov |

| Benzofuran-2-carboxamide | HeLa | Cervical | 0.73 μM | nih.gov |

| Benzofuran-2-carboxamide | A549 | Lung | 0.57 μM | nih.gov |

| Benzofuran-based carboxylic acid | MDA-MB-231 | Breast | 2.52 μM | nih.gov |

| Benzofuran-based carboxylic acid | MCF-7 | Breast | Variable Inhibition | nih.gov |

| Thiazolodin-4-one benzofuran | HEPG2 | Liver | Remarkable Activity | researchgate.net |

Antimicrobial Activity (Antibacterial and Antifungal)

In addition to their anticancer properties, compounds based on the benzofuran skeleton exhibit significant antimicrobial activity. researchgate.net Research has demonstrated efficacy against a wide range of both bacterial and fungal pathogens. taylorandfrancis.comresearchgate.netnih.gov

The methods by which benzofuran derivatives exert their antimicrobial effects are multifaceted.

Interference with Intracellular Processes: Recent studies on novel benzofuran derivatives incorporating disulfide moieties have provided insight into their antibacterial mechanisms. Proteomic analysis of bacteria treated with a potent derivative revealed significant disruption of key metabolic pathways, including the TCA cycle and glycolysis. acs.orgnih.gov Furthermore, the compound appeared to interfere with protein synthesis and folding, leading to an accumulation of misfolded proteins and inducing oxidative stress within the bacterial cell. acs.orgnih.gov This multi-pronged attack on essential cellular functions highlights their potential as effective bactericides.

Enzyme Inhibition: A key mechanism for the antifungal activity of some benzofuran derivatives is the inhibition of N-myristoyltransferase (NMT). lookchem.comnih.gov This enzyme is vital for the function of many fungal and viral proteins, and its inhibition can be lethal to the pathogen. This targeted approach makes NMT an attractive focus for the development of new antifungal drugs.

Ion Homeostasis Disruption: While not fully elucidated for all derivatives, some studies point towards the disruption of cellular membranes and ion balance. The antifungal drug amiodarone, which is based on a benzofuran structure, has been shown to mobilize intracellular calcium, a process linked to its fungicidal activity. sigmaaldrich.comresearchgate.net This suggests that interference with membrane integrity and ion transport may be another mechanism through which these compounds act.

The antibacterial and antifungal properties of benzofuran derivatives are significant. For example, certain compounds have shown remarkable activity against plant bacterial pathogens like Xanthomonas oryzae, with efficacy far exceeding that of conventional agents. acs.orgnih.gov Similarly, halogenated derivatives of benzofurancarboxylic acids have demonstrated potent activity against pathogenic fungi such as Cryptococcus neoformans and Aspergillus fumigatus. sigmaaldrich.com

Mechanisms of Action Against Fungal Pathogens

There is no specific information detailing the mechanisms by which this compound acts against fungal pathogens.

Efficacy Against Gram-Positive and Gram-Negative Bacteria

While some commercial suppliers note that the compound is "known for its antimicrobial" properties, specific efficacy data (e.g., Minimum Inhibitory Concentration values) against Gram-positive and Gram-negative bacteria are not available in the reviewed literature. smolecule.com

Inhibition of Microbial Virulence Factors

No studies were found that investigate the ability of this compound to inhibit microbial virulence factors.

Anti-inflammatory Activity

Specific studies detailing the anti-inflammatory activity of this compound are not present in the available literature.

Modulation of Pro-inflammatory Mediators (e.g., COX-1/COX-2, LOX, NO, TNF-α, IL-6, IL-1β)

There is no available data on the modulatory effects of this compound on key pro-inflammatory mediators.

Interference with Inflammatory Signaling Pathways (e.g., NF-κB, MAPK)

Research specifically linking this compound to the interference with NF-κB or MAPK signaling pathways could not be located.

Neurological Activities

No dedicated studies on the neurological activities of this compound were found in the search results.

Further research is required to elucidate the specific biological and pharmacological properties of this compound.

Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

The inhibition of cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key therapeutic strategy for managing Alzheimer's disease. While research on the specific molecule this compound is limited, studies on related benzofuran-2-carboxamide derivatives have shown notable activity.

A series of benzofuran-2-carboxamide-N-benzyl pyridinium (B92312) halide derivatives were synthesized and evaluated for their ability to inhibit these enzymes. nih.gov The findings indicated that several of these compounds are potent inhibitors of BChE, with IC₅₀ values ranging from 0.054 to 2.7 µM. nih.gov In contrast, other synthesized benzofuran derivatives have demonstrated only weak inhibitory activity against AChE when compared to the reference drug donepezil. nih.gov

The research suggests that the benzofuran-2-carboxamide scaffold is a promising starting point for developing potent and selective BChE inhibitors. The most effective compounds from the studied series demonstrated significantly stronger BChE inhibition than the established drugs rivastigmine (B141) and galantamine. mdpi.com

Table 1: Cholinesterase Inhibitory Activity of Benzofuran-2-Carboxamide Derivatives

| Compound | Target Enzyme | IC₅₀ (µM) |

|---|---|---|

| Benzofuran-2-carboxamide-N-benzyl pyridinium salt (6h) | BChE | Not specified, but noted for Aβ inhibition |

| Benzofuran-2-carboxamide-N-benzyl pyridinium salt (6k) | BChE | Not specified, but noted for Aβ inhibition |

Data sourced from studies on benzofuran-2-carboxamide derivatives, not the specific title compound. nih.gov

Inhibition of Amyloid-β Aggregation in Alzheimer's Disease Models

The aggregation of amyloid-beta (Aβ) peptides is a central event in the pathology of Alzheimer's disease. Benzofuran-based molecules have been investigated for their capacity to interfere with this process. rsc.org Research on benzofuran-2-carboxamide derivatives has shown that they can modulate Aβ aggregation. nih.gov

Specifically, two compounds from a synthesized series of benzofuran-2-carboxamide-N-benzyl pyridinium salts, designated 6h and 6k, exhibited significant inhibition of Aβ self-aggregation. At a concentration of 100 µM, these compounds achieved inhibition rates of 33.1% and 46.4%, respectively. nih.gov This indicates that the benzofuran scaffold can serve as a basis for designing modulators of Aβ fibrillogenesis, a critical factor in Alzheimer's disease progression.

Anticonvulsant Properties and Mechanisms

Benzofuran derivatives are recognized for possessing anticonvulsant activity. researchgate.net Studies have evaluated various substituted benzofurans in experimental seizure models, such as the subcutaneous pentylenetetrazole (scPTZ) and maximal electroshock (MES) tests. nih.gov

In these models, certain benzofuran derivatives provided 100% protection against seizures at a dose of 300 mg/kg. nih.gov Further investigation into the most active of these compounds revealed that pre-treatment significantly delayed the onset of both clonic and tonic seizures induced by 4-aminopyridine (B3432731) and prevented mortality in the animal models. This suggests a neuroprotective effect in addition to direct anticonvulsant activity. nih.gov While specific data for this compound is not available, the consistent performance of the broader benzofuran class highlights its potential as a source for new anticonvulsant agents.

Antitubercular Activity

The benzofuran scaffold is a recurring motif in the development of new agents against Mycobacterium tuberculosis (Mtb), the bacterium responsible for tuberculosis. nih.gov Both natural and synthetic benzofurans have demonstrated promising activity. rsc.org

An in silico study analyzed the antitubercular potential of several benzofuran derivatives by docking them against the NarL protein of Mtb, a key regulator for the bacterium's survival in anaerobic conditions. nih.gov Among the compounds tested was ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate, a close structural analog of the title compound. nih.gov The results from molecular docking and dynamic simulations suggested that derivatives of the benzofuran moiety could be promising leads for developing novel antituberculosis drugs. nih.gov

Inhibition of Mycobacterium tuberculosis Enzymes (e.g., Polyketide Synthase 13)

Polyketide synthase 13 (Pks13) is an essential enzyme for the biosynthesis of mycolic acids, which are critical components of the Mtb cell wall. This makes Pks13 a highly attractive target for new antitubercular drugs. nih.govnih.gov

Research has identified benzofuran-based molecules as effective inhibitors of the Pks13 thioesterase (TE) domain. nih.gov Studies comparing conformationally restricted tetracyclic molecules (coumestans) to their 'open-form' counterparts, such as ethyl benzofuran-3-carboxylates, have been conducted. nih.gov These investigations have established that the benzofuran ester scaffold is a viable starting point for designing Pks13 inhibitors. nih.gov Furthermore, in silico screening of benzofuran-1,3,4-oxadiazole hybrids has identified compounds with excellent binding energies against the Pks13 enzyme, comparable to or even exceeding that of the reference inhibitor TAM-16. mdpi.com These findings underscore the validity of using the benzofuran scaffold to design potent inhibitors of Mtb cell wall synthesis. nih.govmdpi.com

Other Biological Activities

P-glycoprotein (P-gp) Inhibitory Effects

P-glycoprotein (P-gp) is an efflux pump that contributes to multidrug resistance (MDR) in cancer cells by expelling chemotherapeutic agents, thereby reducing their efficacy. The development of P-gp inhibitors is a key strategy to overcome MDR. nih.gov

A series of thiophenylbenzofuran derivatives, which fall under the broader class of aminobenzofurans, were synthesized and evaluated as P-gp inhibitors. nih.gov Several of these compounds proved to be highly effective in reversing the MDR phenotype. They were significantly more potent than the reference agent verapamil (B1683045) in sensitizing MDR cancer cell lines to chemotherapeutic drugs like vincristine (B1662923) and paclitaxel. nih.govresearchgate.net This research highlights the potential of the aminobenzofuran structure as a scaffold for creating new and effective MDR-reversal agents. nih.gov

Structure Activity Relationship Sar and Structural Insights

Impact of Substituent Variation on Biological Potency and Selectivity

Systematic modification of the ethyl 4-aminobenzofuran-2-carboxylate scaffold has revealed critical insights into the features that drive biological activity. Earlier SAR studies on broader benzofuran (B130515) derivatives have consistently highlighted the C-2 position as a crucial site for influencing cytotoxic activity, with ester or heterocyclic ring substitutions being particularly significant. nih.gov

While specific SAR data for a broad range of substituents on the this compound core is not extensively documented in publicly available literature, studies on closely related aminobenzofuran and benzofuran-2-carboxylate analogs provide valuable insights. For instance, in a series of 3-aminobenzofuran derivatives evaluated for cholinesterase inhibition, the nature of the substituent on a benzyl (B1604629) group attached to the amino moiety significantly impacted potency. The study revealed that electron-withdrawing groups, such as fluoro, chloro, and bromo, generally led to better inhibitory potencies compared to electron-donating groups like methyl and methoxy (B1213986).

Table 1: Impact of Substituent Variation on Cholinesterase Inhibitory Activity of 3-Aminobenzofuran Derivatives

| Compound ID | R | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) |

| 5a | H | 0.81 | 1.23 |

| 5b | 2-CH₃ | 2.15 | 3.45 |

| 5c | 3-CH₃ | 1.98 | 2.87 |

| 5d | 4-CH₃ | 1.54 | 2.11 |

| 5e | 3-OCH₃ | 81.06 | 75.43 |

| 5f | 2-F | 0.64 | 0.98 |

| 5g | 3-F | 0.72 | 1.15 |

| 5h | 4-F | 0.69 | 1.02 |

| 5i | 2-Cl | 0.78 | 1.19 |

| 5j | 3-Cl | 0.85 | 1.32 |

| 5k | 4-Cl | 0.75 | 1.11 |

| 5l | 4-Br | 0.88 | 1.45 |

| Data sourced from a study on 3-aminobenzofuran derivatives, which are structurally related to the topic compound. |

Furthermore, research on benzofuran-2-carboxylate 1,2,3-triazoles has shown that substituents like methoxy, methyl, and fluoro can enhance antibacterial and antifungal activities. This suggests that modifications at the C-2 position, even when extending from the carboxylate group, play a vital role in determining the biological activity spectrum.

Identification of Key Pharmacophoric Features for Target Interactions

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific biological target. dovepress.com For the this compound class, key pharmacophoric features can be inferred from its structural components and the SAR of related compounds.

The core benzofuran ring system provides a rigid scaffold that correctly orients the key interacting groups. The ethyl carboxylate group at the C-2 position is a critical feature, likely acting as a hydrogen bond acceptor. nih.gov The amino group at the C-4 position is another key pharmacophoric element, potentially serving as a hydrogen bond donor or participating in ionic interactions depending on the physiological pH and the nature of the target's active site.

While a specific pharmacophore model for this compound has not been detailed in the reviewed literature, general models for other benzofuran-based inhibitors often include features such as:

Hydrogen Bond Acceptors: The oxygen atoms of the furan (B31954) ring and the carboxylate group.

Hydrogen Bond Donors: The amino group at the C-4 position.

Aromatic/Hydrophobic Regions: The benzene (B151609) portion of the benzofuran core and any aromatic substituents.

The spatial arrangement and interplay of these features are crucial for effective binding to a biological target and eliciting a biological response.

Role of Halogen Substitutions in Enhancing Biological Activity

The introduction of halogen atoms into the benzofuran scaffold is a well-established strategy for enhancing biological activity, particularly in the context of anticancer agents. Halogens can influence a molecule's pharmacokinetic and pharmacodynamic properties by altering its lipophilicity, electronic character, and metabolic stability.

Studies on various benzofuran derivatives have demonstrated that halogenation can significantly increase cytotoxic potency. The substitution of the N-phenyl ring of benzofuran with halogens is considered beneficial due to their hydrophobic and electron-donating nature, which can enhance the compound's cytotoxic properties. The position of the halogen atom is a critical determinant of its effect on biological activity. For instance, in some series of N-phenyl substituted benzofurans, the highest activity was observed when a halogen atom was placed at the para position of the N-phenyl ring.

In the context of the this compound core, while direct studies are limited, it can be extrapolated that the introduction of halogens, particularly on the benzene ring of the benzofuran nucleus, could be a promising avenue for enhancing biological efficacy.

Stereochemical Considerations in Biological Activity

Stereochemistry plays a pivotal role in the biological activity of chiral drugs, as enantiomers can exhibit different pharmacological, pharmacokinetic, and toxicological profiles. This is due to the three-dimensional nature of drug-target interactions.

A thorough review of the available scientific literature did not yield any specific studies on the stereochemical considerations of chiral derivatives of this compound. Therefore, this remains an area ripe for future investigation to fully elucidate the structure-activity landscape of this compound class.

Future Directions and Emerging Research Avenues

Design and Synthesis of Novel, Highly Potent, and Selective Analogues of Ethyl 4-aminobenzofuran-2-carboxylate

The future of drug discovery involving this compound heavily relies on the rational design and synthesis of new analogues with improved potency and selectivity. Current research provides a strong foundation for this endeavor, focusing on structure-activity relationships (SAR) to guide molecular modifications. nih.govumn.edunih.gov

A key strategy involves modifying the core aminobenzofuran structure to enhance its interaction with biological targets. For instance, in the context of Alzheimer's disease, novel 3-aminobenzofuran derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.govresearchgate.net SAR studies on these compounds revealed that the type and position of substituents significantly influence inhibitory activity. nih.gov The unsubstituted derivative (5a) showed potent activity against AChE, while the introduction of electron-donating groups like methyl and methoxy (B1213986) generally reduced potency. nih.gov Conversely, derivatives with a fluorobenzyl moiety, particularly at the ortho position, demonstrated the most potent inhibition of both AChE and BuChE. nih.gov

The synthesis of these novel analogues often involves multi-step reaction sequences. A common pathway starts with a substituted phenol (B47542), such as 2-hydroxybenzonitrile, which undergoes reactions to form the benzofuran (B130515) ring, followed by the introduction and modification of the amino group and other substituents. nih.govresearchgate.net For example, proximicin analogues have been developed by using ethyl 5-aminobenzofuran-2-carboxylate as a starting block, which itself can be synthesized from 5-nitrosalicylaldehyde. nih.gov These synthetic strategies are continuously being refined to create diverse libraries of compounds for biological screening. nih.govnih.gov

Table 1: Inhibitory Activity of Selected 3-Aminobenzofuran Derivatives

| Compound | Substituent | AChE IC₅₀ (μM) | BuChE IC₅₀ (μM) |

|---|---|---|---|

| 5a | Unsubstituted | 0.81 | 0.74 |

| 5e | 3-methoxybenzyl | 81.06 | >100 |

| 5f | 2-fluorobenzyl | 0.64 | 0.55 |

| Donepezil (Standard) | - | 0.05 | 3.54 |

This table presents the 50% inhibitory concentrations (IC₅₀) for selected synthesized 3-aminobenzofuran derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with Donepezil as a reference compound. Data sourced from nih.govresearchgate.net.

Future work will likely focus on creating hybrid molecules that combine the aminobenzofuran scaffold with other pharmacologically active moieties, such as triazoles, to develop agents with dual or multiple modes of action. rsc.orgresearchgate.netnih.gov

Exploration of New Therapeutic Targets for Aminobenzofuran Scaffolds

The versatile structure of the aminobenzofuran scaffold allows it to interact with a wide range of biological targets, opening up avenues for new therapeutic applications beyond its currently explored uses. medcraveonline.comrsc.orgnih.gov While research has established its potential in cancer and neurodegenerative diseases, the full spectrum of its activity is still under investigation. nih.govnih.govnih.gov

Established and Emerging Therapeutic Areas:

Oncology: Aminobenzofuran derivatives have shown significant anticancer potential. nih.govrsc.orgresearchgate.net They have been investigated as inhibitors of tubulin polymerization and histone lysine-specific demethylase 1 (LSD1), both of which are crucial targets in cancer therapy. nih.gov Analogues have demonstrated cytotoxicity against various cancer cell lines, including glioblastoma, prostate, and breast cancer. nih.govnih.gov The development of proximicin analogues containing an aminobenzofuran core, for example, has yielded compounds with higher antiproliferative activity against human glioblastoma cells than the standard drug temozolomide. nih.gov

Neurodegenerative Diseases: A primary focus has been on Alzheimer's disease. nih.govmdpi.com Multifunctional agents based on the 3-aminobenzofuran structure have been designed to simultaneously inhibit cholinesterases (AChE and BuChE) and the aggregation of amyloid-β (Aβ) peptides, addressing multiple pathological aspects of the disease. nih.govresearchgate.net

Anti-Infective Agents: The benzofuran nucleus is present in compounds with demonstrated antimicrobial, antifungal, and antiviral properties. medcraveonline.comrsc.org Further screening of aminobenzofuran libraries against a wide panel of pathogens could identify new lead compounds for infectious diseases.

Anti-Arrhythmic and Anti-Inflammatory Activity: Some aminobenzofurans have exhibited anti-arrhythmic properties. medcraveonline.com Additionally, the broader benzofuran class is known for its anti-inflammatory and antioxidant activities, suggesting that aminobenzofuran derivatives could be developed for conditions involving inflammation and oxidative stress. medcraveonline.comrsc.orgnih.gov

Future research should involve systematic screening of diverse aminobenzofuran libraries against a broad range of biological targets, including kinases, G-protein coupled receptors, and nuclear receptors, to uncover novel therapeutic opportunities. nih.gov

Table 2: Investigated Therapeutic Targets for Aminobenzofuran Scaffolds

| Therapeutic Area | Specific Target / Disease | Reference |

|---|---|---|

| Oncology | Glioblastoma, Tubulin Polymerization, LSD1, Breast Cancer | nih.govnih.govresearchgate.net |

| Neurodegeneration | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE), Amyloid-β Aggregation | nih.govresearchgate.net |

| Infectious Diseases | Antifungal, Antibacterial, Antiviral | medcraveonline.comrsc.org |

| Cardiovascular | Anti-arrhythmic | medcraveonline.com |

| Inflammatory Conditions | Antioxidant, Anti-inflammatory | medcraveonline.comrsc.org |

Advanced Computational Approaches in Drug Discovery and Lead Optimization

In silico methods are becoming indispensable for accelerating the drug discovery process, reducing costs, and refining the design of new drug candidates. For aminobenzofuran derivatives, advanced computational approaches are being used to predict binding affinities, understand interaction mechanisms, and assess drug-likeness. nih.govnih.gov

Molecular Docking: This technique is widely used to predict the binding mode of a ligand within the active site of a target protein. For example, docking simulations were performed to understand how the most active 3-aminobenzofuran derivatives bind to AChE. nih.govresearchgate.net These studies revealed key interactions, such as stacking against specific amino acid residues like Trp84, which helps explain their inhibitory potency and guides the design of more effective analogues. nih.gov Similar docking studies have been employed to investigate the binding of benzofuran hybrids to targets like the epidermal growth factor receptor (EGFR) in lung cancer. nih.govmdpi.com

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to assess the stability of the predicted ligand-protein complex over time. nih.gov This provides a more dynamic picture of the interaction and helps validate the initial docking results.

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. Pharmacophore models can be generated from a set of active compounds and then used to screen large virtual libraries for new molecules with the desired features. nih.gov

ADME/Tox Prediction: Computational tools are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as the potential toxicity, of new analogues. nih.govnih.gov Platforms like SwissADME can evaluate compounds against filters like Lipinski's rule of five to assess their drug-likeness and potential for oral bioavailability, helping to prioritize candidates for synthesis and further testing. nih.gov

The integration of these computational methods creates a powerful workflow for lead optimization, enabling researchers to iteratively refine the structure of aminobenzofuran analogues to improve their efficacy and safety profiles before committing to costly and time-consuming laboratory synthesis.

Development of Sustainable and Scalable Synthetic Methodologies

As promising aminobenzofuran candidates move towards clinical development, the need for sustainable and scalable synthetic methods becomes critical. Traditional multi-step syntheses can be inefficient, costly, and generate significant chemical waste. Modern research is focused on developing greener and more robust manufacturing processes.

Recent advancements include the development of cascade or tandem cyclization reactions, which allow for the construction of complex molecular scaffolds in a single step from simpler starting materials. nih.gov One such efficient cascade strategy has been developed to synthesize aminobenzofuran spiroindanone derivatives with high yields and has been shown to be scalable to the gram level. nih.govresearchgate.net

Other innovative approaches focus on:

Mild Reaction Conditions: Utilizing mild reaction conditions, such as room temperature and ambient pressure, reduces energy consumption and the need for specialized equipment. nih.gov

Catalysis: The use of catalysts, including scandium(III) triflate (Sc(OTf)₃) or copper, can enable new, more efficient reaction pathways for constructing the 2-aminobenzofuran scaffold. nih.govnih.gov

Green Chemistry Principles: Employing environmentally friendly solvents (like water), reducing the number of synthetic steps, and using inexpensive, readily available reagents are key goals. niscair.res.in A facile synthetic route for benzofuran-2-carboxylate 1,2,3-triazoles was developed using a "click reaction" in a water-based system, highlighting the move towards greener methodologies. niscair.res.in

The development of a robust and scalable synthetic route is essential for the eventual commercialization of any drug. researchgate.net Future research will continue to seek novel synthetic pathways that are not only high-yielding but also economically viable and environmentally sustainable.

Integration of Multi-Omics Data for Deeper Mechanistic Understanding

To fully understand the biological effects of this compound and its analogues, future research must move beyond single-target interactions and embrace a systems-level perspective. researchgate.net Systems biology, which integrates various "omics" data—such as genomics, transcriptomics, proteomics, and metabolomics—offers a holistic approach to deciphering the complex cellular responses to a drug. nih.govmdpi.com

By treating cells or organisms with an aminobenzofuran compound and then analyzing the global changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite concentrations (metabolomics), researchers can build a comprehensive picture of the drug's mechanism of action. youtube.com This multi-omics approach can:

Identify Novel Targets: Uncover previously unknown proteins or pathways that are affected by the compound.

Elucidate Mechanisms of Action: Reveal the downstream signaling cascades and metabolic shifts that lead to the observed therapeutic effect (e.g., apoptosis in cancer cells). nih.gov

Discover Biomarkers: Identify molecular signatures that can predict which patients are most likely to respond to a drug, paving the way for personalized medicine. nih.gov

Understand Toxicity: Provide insights into off-target effects and the molecular basis of potential toxicity. nih.gov

While the direct application of multi-omics analysis to this compound is still an emerging area, its use in relevant diseases like glioblastoma is already established. mdpi.com Integrating multi-omics data to build predictive models of prognosis and treatment response is a powerful strategy that can be applied to the development of aminobenzofuran-based therapies. nih.gov This data-rich approach will be crucial for moving from correlation to causation in understanding how these promising compounds function at a systems level. youtube.com

Q & A

Q. What are the common synthetic routes for Ethyl 4-aminobenzofuran-2-carboxylate, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthesis typically involves multi-step reactions, starting with benzofuran core formation, followed by functionalization of the 4-position with an amino group and esterification at the 2-position. Key steps include:

- Cyclization : Use of acid-catalyzed or thermal conditions to form the benzofuran ring.

- Amination : Selective introduction of the amino group via nucleophilic substitution or catalytic hydrogenation of nitro precursors.

- Esterification : Reaction with ethyl chloroformate or transesterification under acidic/basic conditions.